Methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate
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Overview
Description
Methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C8H13F2NO3 It is characterized by the presence of a difluoromethyl group and a methoxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate typically involves the reaction of 3-methoxypyrrolidine with difluoromethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxypyrrolidine ring can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another difluoromethyl compound with different functional groups.
Methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: Methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate is unique due to the presence of both difluoromethyl and methoxypyrrolidine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-13-6(12)8(9,10)7(14-2)3-4-11-5-7/h11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXREPLNBJCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCNC1)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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